molecular formula C6H14N2O2 B6272359 methyl N-methyl-N-[2-(methylamino)ethyl]carbamate CAS No. 74448-00-3

methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

Cat. No.: B6272359
CAS No.: 74448-00-3
M. Wt: 146.19 g/mol
InChI Key: CIHAWTDTDVMLKM-UHFFFAOYSA-N
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Description

Methyl N-methyl-N-[2-(methylamino)ethyl]carbamate is an organic compound with the molecular formula C9H20N2O2. It is a carbamate derivative, which means it contains a carbamate group (–NHCOO–) in its structure. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl N-methyl-N-[2-(methylamino)ethyl]carbamate typically involves the reaction of N-methyl-N-[2-(methylamino)ethyl]amine with methyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

[ \text{N-methyl-N-[2-(methylamino)ethyl]amine} + \text{methyl chloroformate} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving the use of advanced equipment and techniques to control temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions: Methyl N-methyl-N-[2-(methylamino)ethyl]carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines.

    Substitution: The carbamate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products:

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of amines and other reduced products.

    Substitution: Formation of substituted carbamates with various functional groups.

Scientific Research Applications

Methyl N-methyl-N-[2-(methylamino)ethyl]carbamate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of methyl N-methyl-N-[2-(methylamino)ethyl]carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Methyl N-methyl-N-[2-(methylamino)ethyl]carbamate can be compared with other carbamate derivatives, such as:

  • Ethyl N-methyl-N-[2-(methylamino)ethyl]carbamate
  • Propyl N-methyl-N-[2-(methylamino)ethyl]carbamate
  • Butyl N-methyl-N-[2-(methylamino)ethyl]carbamate

Uniqueness: The uniqueness of this compound lies in its specific molecular structure, which imparts distinct chemical and biological properties

Properties

CAS No.

74448-00-3

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

methyl N-methyl-N-[2-(methylamino)ethyl]carbamate

InChI

InChI=1S/C6H14N2O2/c1-7-4-5-8(2)6(9)10-3/h7H,4-5H2,1-3H3

InChI Key

CIHAWTDTDVMLKM-UHFFFAOYSA-N

Canonical SMILES

CNCCN(C)C(=O)OC

Purity

80

Origin of Product

United States

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